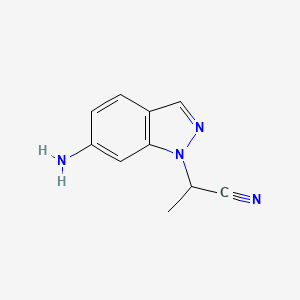

2-(6-Amino-1h-indazol-1-yl)propanenitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-(6-aminoindazol-1-yl)propanenitrile |

InChI |

InChI=1S/C10H10N4/c1-7(5-11)14-10-4-9(12)3-2-8(10)6-13-14/h2-4,6-7H,12H2,1H3 |

InChI Key |

WMYROGRBADPTKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)N1C2=C(C=CC(=C2)N)C=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Indazole Core

The indazole ring system, a bicyclic aromatic heterocycle, can be synthesized through a variety of methods, ranging from classical cyclization reactions to modern transition metal-catalyzed processes.

Traditional methods for indazole synthesis often rely on intramolecular cyclization reactions. A common strategy involves the formation of the N-N bond. For instance, an N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines can produce various tautomeric forms of indazoles. google.com Another established method is the Cadogan reductive cyclization, where ortho-imino-nitrobenzene substrates undergo cyclization promoted by a reducing agent like tri-n-butylphosphine to yield 2H-indazoles. tdcommons.org

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are also prevalent. A [3 + 2] annulation approach utilizing arynes and hydrazones can construct the 1H-indazole skeleton. nih.gov Similarly, 1,3-dipolar cycloaddition reactions between diazo compounds and arynes provide an efficient route to substituted indazoles. nih.gov

| Cyclization/Annulation Method | Key Reactants | Description |

| N-N Bond-Forming Oxidative Cyclization | 2-Aminomethyl-phenylamines | An intramolecular reaction that forms the nitrogen-nitrogen bond to close the pyrazole (B372694) ring. google.com |

| Cadogan Reductive Cyclization | ortho-Imino-nitrobenzenes | A reductive cyclization that forms the indazole ring system. tdcommons.org |

| [3 + 2] Annulation | Arynes and Hydrazones | A cycloaddition reaction that constructs the five-membered pyrazole ring onto a benzene (B151609) precursor. nih.gov |

| 1,3-Dipolar Cycloaddition | Diazo compounds and Arynes | A reaction that efficiently forms the indazole ring through the addition of a 1,3-dipole to a dipolarophile. nih.gov |

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. For indazole synthesis, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, can directly yield 2H-indazoles. researchgate.net These methods are highly valued for their operational simplicity and ability to generate diverse libraries of compounds.

Modern organic synthesis heavily relies on transition metal catalysis for the formation of C-N and N-N bonds, which are crucial for indazole synthesis. Palladium-catalyzed intramolecular C-H amination of aminohydrazones is a reported method for constructing 1H-indazoles. wuxibiology.com Copper-mediated N-N bond formation from ketimine species derived from o-aminobenzonitriles also provides an efficient route. wuxibiology.com

Rhodium and cobalt have also emerged as powerful catalysts. Rhodium(III)-catalyzed C–H activation/C–N bond formation and subsequent copper-catalyzed N–N bond formation can be used to synthesize substituted 1H-indazoles. researchgate.net Cobalt(III)-catalyzed C–H bond functionalization with additions to aldehydes represents another advanced strategy for the assembly of N-aryl-2H-indazoles. nih.gov

| Metal Catalyst | Reaction Type | Starting Materials |

| Palladium | Intramolecular C-H Amination | Aminohydrazones |

| Copper | N-N Bond Formation | o-Aminobenzonitriles |

| Rhodium/Copper | C-H Activation/C-N & N-N Coupling | Imidate esters and Nitrosobenzenes |

| Cobalt | C-H Functionalization/Addition/Cyclization | Azobenzenes and Aldehydes |

Once the indazole core is formed, further functionalization is often necessary. A plausible route to the target molecule's precursor, 6-amino-1H-indazole, starts from 6-nitroindazole. The synthesis of 6-substituted aminoindazole derivatives has been achieved by first performing N-alkylation on the 6-nitro indazole, followed by the reduction of the nitro group to an amine. nih.gov The regioselectivity of N-alkylation is a critical consideration, with the N1-substituted product often being the thermodynamically more stable isomer. nih.gov The choice of base and solvent can significantly influence the N1/N2 ratio. For instance, using sodium hydride in tetrahydrofuran has been shown to favor N1 alkylation for a variety of substituted indazoles. nih.gov

Synthesis of the Propanenitrile Moiety

The propanenitrile side chain in the target molecule is an α-aminonitrile derivative. The formation of this structural motif is a well-studied area of organic chemistry.

The most classic method for the synthesis of α-aminonitriles is the Strecker reaction. This one-pot, three-component reaction involves the condensation of an aldehyde or ketone with an amine and a cyanide source, typically hydrogen cyanide or one of its salts. nih.govresearchgate.net This reaction remains highly popular due to its simplicity and broad substrate scope. nih.gov

More recent developments include organocatalytic versions of the Strecker reaction and cross-dehydrogenative coupling (CDC) reactions. nih.govresearchgate.net Oxidative C-H bond functionalization of tertiary or secondary amines in the presence of an oxidant and a cyanide source offers an alternative and attractive route to α-aminonitriles, often catalyzed by transition metals. researchgate.net

For the specific synthesis of 2-(6-Amino-1h-indazol-1-yl)propanenitrile, a direct approach would involve the N-alkylation of 6-amino-1H-indazole with 2-halopropanenitrile. The regioselectivity of this alkylation would be crucial, with conditions favoring N1 substitution being desirable.

Derivatization of α-aminonitriles is often performed for analytical purposes, such as determining enantiomeric purity via high-performance liquid chromatography (HPLC). Chiral derivatizing agents, such as o-phthalaldehyde in combination with chiral thiols, can be used to form diastereomers that are separable by chromatography. researchgate.net

| Method | Description | Key Features |

| Strecker Reaction | A one-pot reaction of a carbonyl compound, an amine, and a cyanide source. | Classical, versatile, and widely used for α-aminonitrile synthesis. nih.gov |

| Oxidative C-H Cyanation | Direct cyanation of the α-C-H bond of an amine. | An alternative to the Strecker reaction, often catalyzed by transition metals. researchgate.net |

| N-Alkylation | Reaction of an amine with a halo-nitrile. | A direct method for attaching a nitrile-containing side chain to a nitrogen atom. |

Enantioselective Synthetic Routes to Chiral Propanenitrile Analogues

The creation of chiral propanenitrile analogues of indazole where the chirality is centered at the α-carbon of the propanenitrile group is a significant challenge in asymmetric synthesis. Achieving high enantioselectivity in the formation of this stereocenter can be approached through several modern synthetic strategies.

One prominent method involves the use of chiral auxiliaries . These are stereogenic groups that are temporarily incorporated into the propanenitrile moiety to direct the stereochemical outcome of a key bond-forming reaction. For instance, an achiral N-acyl-2-oxazolidinone can be alkylated with a suitable electrophile, with the stereochemistry being controlled by the chiral environment of the auxiliary. Subsequent removal of the auxiliary reveals the enantiomerically enriched propanenitrile. Indene-based thiazolidinethione chiral auxiliaries have also demonstrated excellent diastereoselectivities in related transformations. nih.govwikipedia.org

Another powerful approach is asymmetric catalysis . This involves the use of a chiral catalyst to control the stereochemistry of the reaction. For example, a nickel-catalyzed asymmetric reductive cross-coupling between a heteroaryl iodide and an α-chloronitrile can produce α-heteroaryl nitriles with good enantioselectivity. thieme-connect.com Similarly, stereoconvergent Negishi arylations of racemic α-bromonitriles, catalyzed by a chiral nickel complex, can furnish enantioenriched α-arylnitriles. nih.gov Furthermore, the asymmetric hydrogenation of α,β-unsaturated nitriles using chiral rhodium complexes is a well-established method for producing chiral nitriles. acs.org

Enzymatic methods also offer a highly selective route to chiral compounds. Biocatalytic processes, such as reductive amination of keto acids using amino acid dehydrogenases, can produce chiral amino acids which can be precursors to chiral nitriles. nih.gov

Incorporation of the Propanenitrile Side Chain onto the Indazole Scaffold

The attachment of the propanenitrile side chain to the N-1 position of the indazole ring is a critical step in the synthesis of the target molecule. The most common and direct method for this transformation is the N-alkylation of the indazole core with a suitable 2-halopropanenitrile, such as 2-bromopropanenitrile.

A significant challenge in the N-alkylation of indazoles is controlling the regioselectivity, as alkylation can occur at either the N-1 or N-2 position. The ratio of the N-1 to N-2 isomers is influenced by several factors, including the solvent, the base used, the nature of the alkylating agent, and the substituents on the indazole ring. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. For many substituted indazoles, the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) favors the formation of the thermodynamically more stable N-1 substituted product.

Targeted Synthesis of this compound

The synthesis of this compound requires a multi-step approach that carefully considers the reactivity of the amino group and the regioselectivity of the N-alkylation.

Detailed Reaction Pathways and Optimized Conditions

A common and effective strategy for the synthesis of this compound involves starting with a precursor where the amino group is masked as a nitro group. This approach prevents unwanted side reactions of the more reactive amino group during the N-alkylation step.

The typical reaction pathway can be outlined as follows:

N-Alkylation of 6-nitro-1H-indazole: 6-nitro-1H-indazole is reacted with 2-bromopropanenitrile in the presence of a base and a suitable solvent. To favor the desired N-1 alkylation, optimized conditions often involve the use of sodium hydride (NaH) as the base in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is typically carried out at room temperature or with gentle heating to ensure complete reaction.

Reduction of the Nitro Group: The resulting 2-(6-nitro-1H-indazol-1-yl)propanenitrile is then subjected to a reduction step to convert the nitro group to the target amino group. A variety of reducing agents can be employed for this transformation. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., hydrogen gas or ammonium formate), or reduction with metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 6-nitro-1H-indazole, 2-bromopropanenitrile | NaH, DMF, room temperature | 2-(6-nitro-1H-indazol-1-yl)propanenitrile |

| 2 | 2-(6-nitro-1H-indazol-1-yl)propanenitrile | H₂, Pd/C, Ethanol | This compound |

Regioselectivity and Stereochemical Control in Synthesis

As previously mentioned, achieving high regioselectivity for the N-1 isomer during the alkylation of the indazole ring is crucial. The choice of reaction conditions plays a pivotal role. The use of sodium hydride in THF has been shown to provide high N-1 selectivity for a range of substituted indazoles. The rationale for this selectivity is often attributed to the coordination of the sodium cation, which favors the formation of the N-1 anion, leading to the thermodynamically preferred product.

The synthesis described above using 2-bromopropanenitrile will result in a racemic mixture of this compound. To obtain a specific enantiomer, an enantioselective synthetic route, as discussed in section 2.2.2, would need to be employed. This could involve, for example, the use of a chiral auxiliary on the propanenitrile fragment before alkylation of the indazole, or a chiral catalyst during the alkylation process itself.

Protective Group Strategies for Sensitive Functionalities

The amino group is a sensitive functionality that can undergo undesired reactions under various synthetic conditions. In the targeted synthesis of this compound, the most effective protective group strategy is the use of a nitro group as a precursor . The nitro group is robust and unreactive under the basic conditions of N-alkylation and can be reliably converted to the amino group in a subsequent step.

Alternatively, if one were to start with 6-amino-1H-indazole, the amino group would need to be protected before the N-alkylation step. Common protecting groups for amines include acyl groups (e.g., acetyl) or carbamates (e.g., Boc or Cbz). Acylation, for instance, can be achieved by reacting the aminoindazole with an acylating agent like acetic anhydride. The resulting amide is significantly less nucleophilic than the amine, thus preventing it from interfering with the subsequent N-alkylation. After the propanenitrile side chain is introduced, the protecting group can be removed under appropriate conditions (e.g., acidic or basic hydrolysis for an acetyl group). However, the nitro-precursor strategy is often more efficient as it avoids the extra steps of protection and deprotection.

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is characterized by the presence of three key functional groups: the indazole ring system, the primary amino group on the benzene ring, and the nitrile group on the side chain. Each of these sites can be targeted for derivatization.

Reactions of the Amino Group: The 6-amino group is a versatile handle for further functionalization. It can undergo a wide range of reactions typical of aromatic amines, such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides, although this can be challenging to control and may lead to mixtures of mono- and di-alkylated products.

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -Cl, -Br, -CN, -F).

Reactions of the Nitrile Group: The nitrile group is also a valuable functional group for transformations. It can be:

Hydrolyzed: Under acidic or basic conditions to yield a carboxylic acid (2-(6-amino-1H-indazol-1-yl)propanoic acid) or a primary amide (2-(6-amino-1H-indazol-1-yl)propanamide).

Reduced: To a primary amine (2-(6-amino-1H-indazol-1-yl)propan-1-amine) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Reacted with organometallic reagents: Such as Grignard reagents or organolithium reagents, to form ketones after hydrolysis of the intermediate imine.

Reactions involving the Indazole Ring: While the indazole ring itself is relatively stable, electrophilic aromatic substitution can occur on the benzene portion of the molecule. The position of substitution will be directed by the existing amino and alkyl substituents.

The multifunctional nature of this compound makes it a valuable intermediate for the synthesis of a diverse array of more complex indazole derivatives.

Functional Group Transformations on the Propanenitrile Unit

The propanenitrile side chain is a key site for chemical elaboration. The electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack, enabling its conversion into several other important functional groups.

Key transformations include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This two-step process first converts the nitrile to an amide intermediate, which is then further hydrolyzed to 2-(6-amino-1H-indazol-1-yl)propanoic acid.

Reduction: The nitrile can be reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this, yielding 2-(6-amino-1H-indazol-1-yl)propan-1-amine. This transformation is valuable for introducing a basic amino group, extending the carbon chain, and enabling further derivatization.

Reaction with Organometallic Reagents: Treatment with Grignard or organolithium reagents converts the nitrile into a ketone. The reaction proceeds through an imine anion intermediate, which upon hydrolysis, yields a ketone. For instance, reacting the parent compound with a Grignard reagent like methylmagnesium bromide would produce 3-(6-amino-1H-indazol-1-yl)butan-2-one after an aqueous workup.

Table 1: Transformations of the Propanenitrile Unit

| Reaction Type | Reagent(s) | Product Functional Group | Resulting Compound Name |

|---|---|---|---|

| Acid/Base Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid | 2-(6-amino-1H-indazol-1-yl)propanoic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine | 2-(6-amino-1H-indazol-1-yl)propan-1-amine |

Reactions Involving the 6-Amino Group of the Indazole Ring

The 6-amino group on the indazole ring is a nucleophilic site that readily participates in various chemical reactions, allowing for the introduction of a wide range of substituents. These modifications can significantly alter the molecule's biological and physicochemical properties.

Common reactions at this position include:

Acylation: The amino group can be acylated using reagents like acetic anhydride or acyl chlorides in the presence of a base to form an amide linkage. nih.gov For example, reaction with acetic anhydride yields N-(1-(1-cyanopropyl)-1H-indazol-6-yl)acetamide. nih.gov This is a common strategy to modify the electronic properties and hydrogen bonding capabilities of the molecule.

Sulfonylation: Reacting the amino group with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base leads to the formation of a sulfonamide. This introduces the N-(1-(1-cyanopropyl)-1H-indazol-6-yl)benzenesulfonamide moiety, which is a key functional group in many therapeutic agents.

Table 2: Derivatization of the 6-Amino Group

| Reaction Type | Reagent | Functional Group Formed | Resulting Compound Name |

|---|---|---|---|

| Acetylation | Acetic Anhydride, Base | Acetamide | N-(1-(1-cyanopropyl)-1H-indazol-6-yl)acetamide |

Modifications and Substitutions on the Indazole Nitrogen Atoms

The indazole ring contains two nitrogen atoms, N1 and N2, which can be substituted, though the existing propanenitrile group at the N1 position of the parent compound complicates further substitution at this site. However, understanding the regioselectivity of these reactions is fundamental in indazole chemistry. The N-functionalization of the indazole core is a significant challenge due to the potential for forming a mixture of N1 and N2 isomers. slideshare.net

N1 vs. N2 Selectivity: The alkylation of 1H-indazoles often leads to a mixture of N1 and N2 alkylated products. slideshare.net The ratio of these products is highly dependent on reaction conditions.

Thermodynamic vs. Kinetic Control: N1-substituted indazoles are generally the thermodynamically more stable products. mdpi.com Therefore, conditions that allow for equilibration, such as using specific bases and solvents, can favor the formation of the N1 isomer. mdpi.com

Achieving N1-Selectivity: A method for thermodynamically driven, N1-selective indazole alkylation has been developed, which is practical and broad in scope, yielding no detectable N2-alkylated products. nih.govnih.gov This approach is crucial for large-scale synthesis where isomeric purity is required. nih.govnih.gov

Achieving N2-Selectivity: Conversely, certain conditions can be optimized to favor the formation of the N2-substituted isomer. For instance, using alkyl 2,2,2-trichloroacetimidates promoted by trifluoromethanesulfonic acid can lead to highly selective N2-alkylation. slideshare.net

For the parent compound, this compound, the N1 position is already occupied. However, reactions could potentially occur at the N2 position, or alternatively, the propanenitrile group could be cleaved and replaced, making the principles of N1/N2 selectivity highly relevant for analogous syntheses.

Exploration of Hybrid Structures and Conjugates

The indazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into hybrid molecules and conjugates to target various biological pathways, particularly in cancer therapy. nih.govnih.gov The this compound core can serve as a versatile building block for creating such complex molecules.

Indazole-Based Kinase Inhibitors: Indazole derivatives are widely used for the synthesis of specific kinase inhibitors. nih.govresearchgate.net The indazole core can be strategically functionalized at its various positions to interact with the hinge region, DFG motif, and other key areas of the kinase active site. ucsf.edu For example, 3-amino-1H-indazol-6-yl-benzamides have been designed as potent type II kinase inhibitors targeting the "DFG-out" conformation.

Conjugation Reactions: The term "conjugation" in a biochemical context refers to Phase II biotransformation reactions where a hydrophilic group is attached to a molecule to facilitate its excretion. slideshare.netnih.govuomus.edu.iqslideshare.net These reactions include glucuronidation, sulfation, and acetylation. slideshare.netnih.govslideshare.net In synthetic chemistry, conjugation refers to the linking of two or more molecular entities. The amino group of this compound provides a convenient handle for conjugation to other pharmacophores, polymers, or biomolecules to create hybrid structures with novel therapeutic or diagnostic applications. For instance, it could be linked to another small molecule inhibitor to create a dual-target agent or conjugated to a carrier molecule for targeted delivery.

The development of these hybrid structures often involves multi-step synthetic sequences where the indazole core is assembled and subsequently elaborated. The functional groups of the parent compound provide the necessary reactivity to build these larger, more complex molecular architectures. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Analysis of Molecular Properties

Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule. These computational methods are essential for understanding the electronic structure, reactivity, and stability of complex organic compounds such as 2-(6-Amino-1h-indazol-1-yl)propanenitrile.

The electronic properties of a molecule are fundamentally described by its molecular orbitals. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance in chemical reactivity. These two orbitals are often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, characterizing it as a nucleophile or electron donor. Conversely, the LUMO's energy indicates the molecule's ability to accept electrons, defining its character as an electrophile or electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests that the molecule is more polarizable and more chemically reactive.

For this compound, the distribution of HOMO and LUMO would be influenced by its constituent parts: the electron-rich 6-aminoindazole core and the electron-withdrawing propanenitrile substituent. The amino group at the 6-position is expected to raise the energy of the HOMO, enhancing the molecule's electron-donating capacity, primarily localized on the indazole ring system. The nitrile group, being electronegative, would contribute to lowering the energy of the LUMO, making the molecule a better electron acceptor. A detailed analysis would quantify these energies and map the spatial distribution of these orbitals to predict the most likely sites for electrophilic and nucleophilic attack.

Table 1: Key Parameters in Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher values correlate with stronger nucleophilicity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower values correlate with stronger electrophilicity. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and kinetic stability; smaller gaps suggest higher reactivity. |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

In this compound, the MEP map would likely show a significant negative potential (red) around the nitrogen atom of the amino group and potentially the nitrogen atoms of the pyrazole (B372694) ring, highlighting these as primary sites for interaction with electrophiles. The area around the nitrile group's nitrogen atom would also exhibit negative potential. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group and the aromatic ring, indicating sites for nucleophilic interaction.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a more quantitative measure of reactivity than MEP maps alone.

Table 2: Global Reactivity Descriptors Derived from FMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

Annular tautomerism is a characteristic feature of the indazole ring system, which can exist in two primary forms: the 1H-indazole and the 2H-indazole tautomers. researchgate.net The position of the proton on one of the two nitrogen atoms of the pyrazole ring defines the tautomer. Computational studies on the parent indazole molecule have generally concluded that the 1H-indazole tautomer, which has a benzenoid structure, is thermodynamically more stable than the 2H-indazole tautomer, which has a quinoid-like structure. researchgate.net

The relative stability of these tautomers can be significantly influenced by the nature and position of substituents on the ring, as well as the solvent environment. nih.govbgu.ac.ilresearchgate.net For this compound, the compound name specifies the attachment of the propanenitrile group at the N1 position, designating it as a 1H-indazole derivative. However, the parent core, 6-aminoindazole, can exist in equilibrium between its 1H and 2H forms. The presence of the amino group at the 6-position, an electron-donating group, would influence the electron density of the entire ring system and thus the energetic balance between the tautomers. Furthermore, the polarity of the solvent can play a crucial role; for some substituted indazoles, the 2H tautomer can be stabilized in less polar solvents through the formation of intra- or intermolecular hydrogen bonds. nih.govbgu.ac.ilresearchgate.net

Theoretical calculations are employed to determine the relative energies (ΔE) and Gibbs free energies (ΔG) of the different possible tautomers to predict their equilibrium populations. The transition state for the proton transfer between the tautomers can also be calculated to determine the energy barrier for interconversion.

Table 3: General Relative Stability of Indazole Tautomers

| Tautomer | General Relative Stability (Gas Phase) | Structural Feature |

|---|---|---|

| 1H-Indazole | More Stable researchgate.net | Benzenoid form, thermodynamically favored. researchgate.net |

| 2H-Indazole | Less Stable researchgate.net | Quinoid form, generally higher in energy. researchgate.net |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, several rotatable bonds exist, most notably the C-N bond connecting the chiral center of the propanenitrile group to the N1 atom of the indazole ring. Rotation around this bond will give rise to different conformers with varying steric energies.

The goal of conformational analysis is to identify the most stable conformers, which correspond to energy minima on the potential energy surface. This is achieved through geometrical optimizations, where the molecule's geometry is systematically varied to find the arrangement with the lowest energy. These calculations are crucial for understanding the molecule's preferred three-dimensional shape, which is a key determinant of its ability to interact with biological macromolecules like enzymes or receptors. The flexibility of the side chain can allow the molecule to adopt a specific conformation required for biological activity.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation extend theoretical investigations to the interaction of a molecule with its biological environment, providing insights that are critical for fields like drug discovery.

Many indazole derivatives are investigated for their potential as inhibitors of specific protein targets, such as kinases. rsc.org Structure-based drug design relies heavily on having a three-dimensional structure of the target protein. When an experimental structure (determined by X-ray crystallography or NMR spectroscopy) is unavailable, a computational technique called homology modeling can be used to build a reliable 3D model. nih.gov

Homology modeling constructs a model of a "target" protein sequence based on its alignment to one or more known "template" structures of homologous proteins. The process involves four main steps:

Template Selection: Identifying suitable template proteins with known structures and high sequence similarity to the target.

Sequence Alignment: Aligning the target sequence with the template sequence(s).

Model Building: Generating the 3D coordinates for the target protein based on the aligned template structure.

Model Refinement and Validation: Optimizing the model to correct any structural inaccuracies and assessing its quality using various validation tools. nih.gov

Once a high-quality homology model of a target protein is built, it can be used in molecular docking studies. In the context of this compound, a homology model of a relevant kinase, for example, would allow researchers to simulate how the compound binds within the ATP-binding site. nih.gov These simulations can predict the binding mode, identify key interactions (like hydrogen bonds and hydrophobic contacts), and estimate the binding affinity, providing a rational basis for designing more potent and selective inhibitors. nih.govnih.gov

Ligand-Target Docking Simulations for Binding Mode Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For indazole derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets, such as protein kinases and hypoxia-inducible factor (HIF-1α). nih.govnih.gov These simulations calculate the binding energy and analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.govnih.gov

In typical docking studies involving indazole analogues, the indazole core is often found to form crucial hydrogen bonds with hinge region residues of kinases or key amino acids in the active site of other enzymes. nih.gov For instance, docking studies of indazole derivatives into the ATP-binding pocket of FGFR1 revealed that the N-H of the indazole ring forms a hydrogen bond with the backbone of Ala564, a key hinge residue. nih.gov The 3-aminoindazole group can also form additional hydrogen bonds, further anchoring the ligand in the active site. nih.gov The specific orientation and interactions predicted by these simulations provide a rational basis for understanding the compound's mechanism of action.

| Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| FGFR1 | Ala564, Glu562 | Hydrogen Bond | nih.gov |

| Aurora A Kinase | Ala213, Glu211 | Hydrogen Bond | nih.gov |

| GSK-3β | - | ATP Binding Site Interaction | nih.gov |

| Renal Cancer-related Protein (6FEW) | - | Hydrogen Bonding, Covalent Hydrogen Bonding, Alkyl Interactions | nih.gov |

Molecular Dynamics Simulations for Conformational Ensemble and Binding Mechanism

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govnih.gov These simulations are crucial for assessing the stability of the docked conformation and exploring the conformational ensemble of the ligand within the binding pocket. nih.govresearchgate.net

For indazole derivatives, MD simulations have been used to confirm the stability of binding modes predicted by docking. nih.gov Studies have shown that potent indazole compounds remain stably bound within the active site of their target protein throughout the simulation period. nih.govresearchgate.net MD simulations can also reveal the importance of specific interactions and the role of water molecules in mediating ligand-protein binding. By tracking the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can confirm the stability of the complex. Furthermore, these simulations provide insights into the unbinding pathways of ligands, identifying key residues that act as gatekeepers to the active site. nih.gov

| System | Simulation Finding | Methodology | Reference |

|---|---|---|---|

| Indazole derivative in HIF-1α | The ligand-protein complex was found to be quite stable in the active site. | MD Simulation | nih.gov |

| Indazole in CYP2E1 | Identified channel 2c and 2a as the most likely unbinding channels. | Random Acceleration MD, Steered MD | nih.gov |

| 1H-indazole analogs in COX-2 | The test compound was relatively stable in the active site. | MD Simulation | researchgate.net |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Identification of Key Structural Features Influencing Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify which parts of a molecule are essential for its biological activity. youtube.com For indazole derivatives, SAR studies have revealed several key structural features that influence their potency and selectivity.

Modifications at various positions of the indazole ring have been shown to significantly impact activity. For instance, in a series of indazole-3-carboxamides investigated as CRAC channel blockers, the specific regiochemistry of the amide linker at the 3-position was found to be critical for inhibitory activity. nih.gov The study demonstrated that the indazole-3-carboxamide actively inhibited calcium influx, whereas its reverse amide isomer was inactive. nih.gov Similarly, studies on YC-1, a 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole, and its derivatives have shown that substitutions on the benzyl (B1604629) and furyl rings, as well as the core indazole structure itself, dramatically affect inhibitory activity against targets like HIF-1. nih.gov These studies highlight that the nature and position of substituents on the indazole scaffold are crucial determinants of biological function.

Development of Predictive QSAR Models for Indazole Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comsysrevpharm.orgnih.gov For indazole analogues, 3D-QSAR studies have been successfully employed to develop predictive models for their inhibitory potency against targets like HIF-1α. nih.gov

These models use statistical methods, such as Partial Least Squares (PLS), to correlate molecular descriptors (e.g., steric and electrostatic fields) with biological activity. nih.gov The resulting QSAR models are often visualized as contour maps, which indicate regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.gov These maps provide a structural framework that guides the design of new, more potent inhibitors. The predictive power of these models is rigorously validated using various statistical measures to ensure their reliability for screening new virtual compounds. nih.gov

| QSAR Model Type | Target | Key Findings | Reference |

|---|---|---|---|

| Field and Gaussian based 3D-QSAR | HIF-1α | Generated steric and electrostatic maps to provide a structural framework for designing new inhibitors. | nih.gov |

| Pharmacophore Mapping | HIF-1α | Generated a five-point pharmacophore hypothesis that can be used to design potent inhibitors. | nih.gov |

Computational Prediction of Binding Affinities and Selectivity Profiles

Computational methods are increasingly used to predict the binding affinities of ligands to their protein targets, which is a critical parameter in drug design. columbia.edu For indazole derivatives, techniques like molecular docking and binding free energy calculations are employed to estimate how strongly a compound will bind to its target. researchgate.netnih.gov

Docking programs provide a "docking score," which is an estimation of the binding free energy. researchgate.net Studies on novel 3-carboxamide indazole derivatives have used these scores to rank compounds based on their predicted efficacy against targets in renal cancer. nih.govrsc.org Furthermore, more rigorous methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) analysis can be applied post-MD simulation to calculate binding free energies with higher accuracy. researchgate.net These computational predictions are vital for prioritizing compounds for synthesis and biological testing and for understanding the molecular basis of selectivity between different protein isoforms. nih.gov

| Indazole Derivative | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Derivative 8v | Renal Cancer Protein (6FEW) | High Binding Energy | nih.gov |

| Derivative 8w | Renal Cancer Protein (6FEW) | High Binding Energy | nih.gov |

| Derivative 8y | Renal Cancer Protein (6FEW) | High Binding Energy | nih.gov |

| BDF-3NT1 Analog (Difluorophenyl) | COX-2 (3NT1) | -9.11 | researchgate.net |

| BDF-3NT1 Analog (para-Toulene) | COX-2 (3NT1) | -8.80 | researchgate.net |

Biological Activity Research and Molecular Target Identification

Development and Application of In Vitro Biological Assays

In vitro biological assays, which are experiments conducted in a controlled environment outside of a living organism, represent the cornerstone of preclinical compound characterization. These assays are indispensable for the initial screening and detailed investigation of a compound's biological effects, offering insights into its potency, selectivity, and mode of action in a reproducible and high-throughput manner.

Cell-Based Assays for Studying Cellular Responses and Pathways

Cell-based assays are fundamental for assessing the functional consequences of exposing living cells to 2-(6-Amino-1H-indazol-1-yl)propanenitrile. Unlike biochemical assays that use purified components, cell-based assays provide a more physiologically relevant context by maintaining the complex network of cellular machinery. bmglabtech.comtebubio.com These assays can measure a wide range of cellular responses, from general indicators of cell health to the modulation of specific signaling pathways. bmglabtech.com

Research into the effects of related indazole derivatives has frequently involved evaluating their anti-proliferative activity against various cancer cell lines. For instance, compounds with a similar N-(1H-indazol-6-yl) core have demonstrated significant efficacy in inhibiting the growth of human breast cancer cells (MCF-7). nih.gov Furthermore, other indazole-based compounds have been shown to be effective inhibitors of tumor growth in colon cancer cell lines like HCT116. nih.gov Such studies typically quantify cell viability and proliferation to determine the compound's potency. Further investigation often reveals that the observed decrease in cell viability is due to the induction of apoptosis (programmed cell death) and/or cell cycle arrest at specific phases, preventing the cells from dividing. nih.gov

Enzyme Inhibition and Activation Studies for Biochemical Characterization

To understand the direct molecular interactions of this compound, enzyme inhibition and activation assays are critical. These biochemical assays measure the compound's effect on the activity of specific, purified enzymes. The indazole scaffold is a well-established "pharmacologically important scaffold" known to be a core component of many enzyme inhibitors. nih.gov

A significant body of research has focused on indazole derivatives as potent inhibitors of protein kinases, a class of enzymes that are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govnih.gov For example, various compounds containing the 1H-indazole moiety have shown high potency against Polo-like kinase 4 (PLK4), Pim kinases, and Fibroblast Growth Factor Receptors (FGFRs). nih.govnih.gov The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the enzyme's activity by 50%.

Below is a table summarizing the enzymatic inhibitory activities of representative indazole-containing compounds against several protein kinases, illustrating the potential targets for this class of molecules.

| Target Enzyme | Representative Indazole Compound | IC50 Value |

| Polo-like kinase 4 (PLK4) | N-(1H-indazol-6-yl)benzenesulfonamide derivative (K22) | 0.1 nM nih.gov |

| Pim-1 Kinase | 5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazole derivative (82a) | 0.4 nM nih.gov |

| Pim-2 Kinase | 5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazole derivative (82a) | 1.1 nM nih.gov |

| Pim-3 Kinase | 5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazole derivative (82a) | 0.4 nM nih.gov |

| FGFR1 | 6-(2,6-dichloro-3,5-dimethoxyphenyl) derivative (102) | 30.2 nM nih.gov |

This interactive table showcases the potent inhibitory activity of various indazole derivatives against key protein kinase targets, as measured by in vitro enzymatic assays.

Receptor Binding and Functional Assays to Elucidate Agonistic or Antagonistic Activity

To determine if this compound interacts with cellular receptors, receptor binding and functional assays are employed. These assays are crucial for identifying whether the compound acts as an agonist, which activates a receptor, or an antagonist, which blocks a receptor's natural ligand from binding and activating it.

Receptor binding assays are typically performed using cell membranes that are rich in the target receptor. The assay measures the ability of the test compound to compete with a known, often radiolabeled, ligand for the receptor's binding site. The results provide a measure of the compound's binding affinity (Ki). Functional assays complement this by measuring the downstream cellular response following receptor binding, such as changes in second messenger levels (e.g., cAMP) or ion channel activity. This two-pronged approach is essential for fully characterizing the pharmacological activity of a compound at a specific receptor.

Protein-Ligand Interaction Methodologies for Mechanistic Insights

Gaining a detailed understanding of how this compound binds to its protein target at an atomic level is key to understanding its mechanism of action. The nitrile group, in particular, is a versatile functional group that can play a significant role in protein-ligand interactions. nih.govresearchgate.net It can act as a bioisostere for other groups and can participate in hydrogen bonding and other interactions that improve binding affinity. nih.govresearchgate.net

Methodologies used to study these interactions include:

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the compound bound within the active site of its protein target. This structural information reveals the precise binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are responsible for the compound's potency and selectivity.

Molecular Docking: This computational method predicts the preferred orientation of the compound when bound to a protein target. It is often used to rationalize structure-activity relationships (SAR) and to guide the design of new analogs with improved properties. For instance, molecular docking studies on indazole derivatives have helped to explain how specific substitutions can form hydrogen bonds with key amino acid residues like tyrosine and tryptophan in an enzyme's active site. nih.gov

Molecular Target Identification and Validation

While a compound may show interesting activity in cell-based assays, identifying the specific protein or proteins with which it interacts to produce that effect is a critical and often challenging step. This process is known as target identification and is essential for validating the compound's mechanism of action.

Target Deconvolution Approaches for this compound Activity

Target deconvolution is the process of identifying the molecular target(s) of a bioactive compound that was discovered through phenotypic screening. nih.gov Should this compound exhibit a desirable cellular phenotype without a pre-defined target, several modern techniques can be employed for target deconvolution. nih.gov

Common approaches include:

Affinity-Based Methods: These techniques utilize a modified version of the compound as a "bait" to capture its binding partners from a cell lysate. The compound can be immobilized on beads for affinity chromatography, or it can be equipped with a photoreactive group that allows it to covalently cross-link to its target upon UV light exposure. nih.gov The captured proteins are then identified using mass spectrometry.

Computational Approaches: In silico methods can predict potential targets by comparing the structure of the compound to databases of known ligands for thousands of proteins. This can generate a list of high-probability targets that can then be tested and validated experimentally.

Expression-Based Methods: Techniques such as DNA microarrays or RNA-sequencing can analyze changes in gene expression across the entire genome in response to compound treatment. The pattern of gene expression changes can provide clues about the signaling pathway and, by extension, the molecular target that is being modulated by the compound.

Biochemical and Biophysical Characterization of Molecular Interactions

There is currently no available data from biochemical or biophysical assays detailing the molecular interactions of this compound. Such studies would be essential to determine its binding affinity, thermodynamics, and kinetics with potential biological targets. Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy would be required to elucidate these properties.

Investigating Specific Protein Kinase Interactions and Inhibition

While various amino-indazole derivatives have been identified as potent protein kinase inhibitors, there is no specific research available that characterizes the interaction of this compound with any particular protein kinases. A comprehensive kinase profiling study would be necessary to identify potential kinase targets and to quantify the inhibitory activity of the compound, typically expressed as an IC50 value. For related compounds, such as certain 3-amino-1H-indazol-6-yl-benzamides, researchers have observed potent inhibition of kinases like FLT3, c-Kit, and PDGFRα. However, it is crucial to note that these findings cannot be directly extrapolated to this compound without experimental verification.

To illustrate the type of data that would be generated from such investigations, the following table presents hypothetical kinase inhibition data.

| Protein Kinase Target | IC50 (nM) | Assay Type |

| Kinase A | Data not available | Biochemical |

| Kinase B | Data not available | Cellular |

| Kinase C | Data not available | Biophysical |

| This table is for illustrative purposes only, as no specific data for this compound is currently available. |

Elucidation of Cellular and Biochemical Mechanisms of Action

The cellular and biochemical mechanisms of action for this compound remain uninvestigated in the available scientific literature.

Modulation of Intracellular Signaling Cascades

There is no information on whether this compound can modulate any intracellular signaling cascades. Research in this area would typically involve cell-based assays to measure the phosphorylation status of key signaling proteins (e.g., via Western blot or ELISA) or the activity of downstream transcription factors after treatment with the compound.

Investigation of Effects on Key Metabolic Pathways

The effect of this compound on key metabolic pathways has not been reported. Metabolomic studies would be required to assess any significant alterations in cellular metabolism upon exposure to the compound.

Impact on Cellular Processes, Excluding Prohibited Elements

Information regarding the impact of this compound on fundamental cellular processes is not available. Future research could explore its effects on processes such as cell cycle progression, apoptosis, or cell migration through techniques like flow cytometry and live-cell imaging.

The table below summarizes the current lack of available data for the specified research areas.

| Research Area | Findings for this compound |

| Molecular Interactions | No data available |

| Protein Kinase Inhibition | No specific data available |

| Macromolecule Interaction | No data available |

| Signaling Cascade Modulation | No data available |

| Metabolic Pathway Effects | No data available |

| Cellular Process Impact | No data available |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(6-Amino-1H-indazol-1-yl)propanenitrile and validating its purity?

- Methodological Answer : Synthesis typically involves coupling reactions between indazole derivatives and propanenitrile precursors. Key steps include:

- Protection of the amino group on the indazole moiety to prevent side reactions.

- Nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the propanenitrile group .

- Purification via column chromatography or recrystallization , followed by validation using HPLC (>98% purity) and LC-MS (to confirm molecular weight).

Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

- Methodological Answer : For X-ray crystallography:

- Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).

- Use SHELXT for structure solution and SHELXL for refinement, leveraging high-resolution data (<1.0 Å) to resolve the amino-indazole and nitrile groups .

- Validate hydrogen bonding using Mercury CSD to analyze intermolecular interactions (e.g., N–H···N between amino and nitrile groups).

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) at the indazole ring affect biological activity, and how can SAR studies be designed?

- Methodological Answer :

- Design : Synthesize analogs with halogen (Br, Cl) or electron-withdrawing groups (NO₂) at the indazole 4-position. Compare activity in enzyme inhibition assays (e.g., kinase profiling).

- Data Analysis : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins. Correlate with experimental IC50 values to identify key interactions (e.g., halogen bonding with kinase ATP pockets) .

- Contradiction Handling : If activity trends contradict predictions, verify assay conditions (pH, co-solvents) and confirm analog stability via LC-MS/MS .

Q. What computational strategies are effective for predicting the metabolic stability of this compound?

- Methodological Answer :

- Perform DFT calculations (Gaussian 16) to evaluate nitrile hydrolysis susceptibility. Focus on transition-state energies for enzymatic (cytochrome P450) vs. non-enzymatic pathways.

- Use ADMET predictors (e.g., SwissADME) to estimate metabolic sites, prioritizing the amino-indazole group for oxidation .

- Validate with in vitro microsomal assays (human liver microsomes + NADPH), monitoring degradation via LC-MS over 60 minutes .

Q. How should researchers address contradictory data in solubility measurements across different solvents?

- Methodological Answer :

- Experimental Design : Use standardized shake-flask method (USP guidelines) in solvents like DMSO, ethanol, and PBS (pH 7.4). Control temperature (25°C ± 0.5°C) and saturation time (24 hr).

- Data Reconciliation : If solubility in DMSO conflicts with literature, check for polymorphism (via PXRD) or hydration effects. Compare with structurally similar compounds (e.g., 2-(4-Bromopyridin-2-yl)propanenitrile) to identify substituent-driven trends .

Specialized Methodological Considerations

Q. What protocols are recommended for stability testing under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 40°C/75% RH for 14 days. Monitor degradation by HPLC-UV (λ = 254 nm).

- Key Observations : Nitrile groups are prone to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions. Stabilize formulations with lyoprotectants (e.g., trehalose) if freeze-drying .

Q. How can researchers optimize reaction yields when scaling up synthesis?

- Methodological Answer :

- Process Optimization : Use DoE (Design of Experiments) to vary parameters (temperature, catalyst loading, solvent ratio). For coupling reactions, Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1) at 80°C often maximizes yield .

- Troubleshooting : Low yields may result from indazole ring deamination; add radical scavengers (e.g., BHT) or switch to inert atmospheres (N₂/Ar) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.